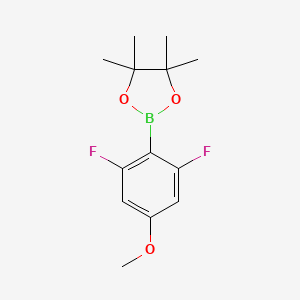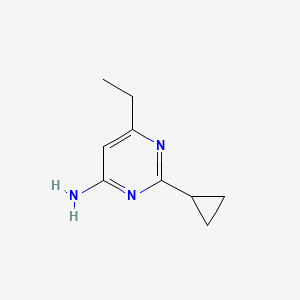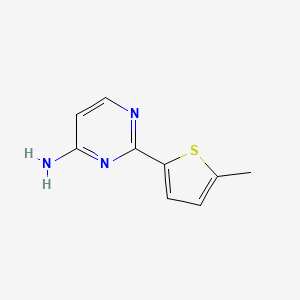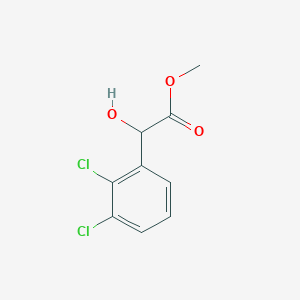
4-Bromo-2-(3-fluorophenoxy)-phenylamine
Übersicht
Beschreibung
4-Bromo-2-(3-fluorophenoxy)-phenylamine, also known as BFPP, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a low melting point. BFPP has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-fluorophenoxy)-phenylamine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and pharmacological studies. In organic synthesis, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is often used as a building block for the synthesis of more complex compounds. In drug discovery, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to identify novel drug targets and to develop new therapeutic agents. In pharmacological studies, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to study the pharmacokinetic and pharmacodynamic properties of drugs.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine is not yet fully understood. It is believed to interact with a variety of cellular components, including receptors, enzymes, and transporters. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to bind to a variety of receptors, including serotonin, dopamine, and histamine receptors. It has also been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and transporters, including the human organic anion transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine are not yet fully understood. However, it has been shown to have a variety of effects on the body. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to modulate neurotransmitter levels, activate signal transduction pathways, and affect the expression of genes involved in metabolic pathways. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to have an anti-inflammatory effect and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments has several advantages. 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments. 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be toxic if ingested, inhaled, or absorbed through the skin, and it can also be irritating to the eyes and skin. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be difficult to handle and can produce hazardous fumes if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research on 4-Bromo-2-(3-fluorophenoxy)-phenylamine. One potential direction is to further explore the mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its interactions with receptors, enzymes, and transporters. In addition, further research could be conducted on the biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its effects on neurotransmitter levels, signal transduction pathways, and gene expression. Finally, research could be conducted to identify new applications for 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its potential use as a therapeutic agent.
Eigenschaften
IUPAC Name |
4-bromo-2-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFDTRTLULMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)








![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1466655.png)
![2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1466656.png)